molecular formula C17H10ClN3O4S2 B2921417 N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 300378-52-3

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2921417
CAS No.: 300378-52-3
M. Wt: 419.85
InChI Key: LFACTGPSVPMQGQ-ZSOIEALJSA-N
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Description

N-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a thiazolidinone derivative characterized by:

  • A 1,3-thiazolidin-4-one core with a 2-sulfanylidene group.
  • A (5Z)-4-chlorophenylmethylidene substituent at position 5, providing steric and electronic modulation.

Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration at the 5-position is critical for maintaining planar geometry, which influences molecular interactions with biological targets .

Properties

IUPAC Name

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O4S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-2-1-3-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFACTGPSVPMQGQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide typically involves multiple steps. The process can start with the preparation of the thiazolidinone ring, followed by the introduction of the 4-chlorophenylmethylidene group and the nitrobenzamide moiety. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial-scale production of this compound involves optimizing the synthesis process to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide undergoes various types of chemical reactions:

  • Oxidation: : The nitro group can be reduced to an amino group under specific conditions.

  • Reduction: : Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.

  • Substitution: : The chlorophenyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed.

Major Products Formed

  • Oxidation: : Amino derivatives of the compound.

  • Reduction: : Thiazolidine derivatives.

  • Substitution: : Substituted chlorophenyl compounds.

Scientific Research Applications

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide finds applications in various fields:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory conditions.

  • Industry: : Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : May interact with enzymes or receptors involved in cellular processes.

  • Pathways: : Can modulate pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications in Thiazolidinone Derivatives

(a) Substituent Variations at Position 5
  • 4-Chlorophenyl vs. Trifluoromethylphenyl (): The compound in replaces the 4-chlorophenyl group with a 4-trifluoromethylphenyl moiety.
  • Indolylidene Derivatives ():
    Compounds in and feature indolylidene groups at position 3. These derivatives exhibit extended π-conjugation, which may improve binding to aromatic-rich enzyme pockets (e.g., kinases or proteases) compared to the simpler 4-chlorophenyl group in the target compound .

(b) Modifications at Position 3
  • 3-Nitrobenzamide vs. 4-Methylbenzamide (): describes a compound with a 4-methylbenzamide group instead of 3-nitrobenzamide.

Physicochemical Properties

Property Target Compound Similar Compound ()
Molecular Weight ~392.8 g/mol (calculated) 324.33 g/mol (3-nitrobenzylidene derivative)
Key Substituents 4-Cl-C₆H₄, 3-NO₂-C₆H₄CONH 3-NO₂-C₆H₄, acetic acid
Solubility Likely low (lipophilic groups) Moderate (carboxylic acid enhances polarity)
Bioavailability Potential for CNS penetration Limited due to higher polarity

The 4-chlorophenyl and 3-nitrobenzamide groups in the target compound increase lipophilicity compared to the carboxylic acid derivative in , suggesting better membrane permeability but poorer aqueous solubility .

Computational and Crystallographic Analysis

  • Software Tools (): Programs like SHELXL () and SIR97 () are critical for solving crystal structures of thiazolidinones. The target compound’s Z-configuration and planar geometry can be confirmed using these tools .
  • ORTEP Visualization (): ORTEP-3 aids in visualizing bond angles and torsional strains, essential for comparing the target compound’s conformation with analogs like the hydroxybenzylidene derivative in .

Biological Activity

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolidinone class, which is known for various pharmacological properties including antibacterial, anticancer, and antiviral activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following IUPAC name:

N 5Z 5 4 chlorophenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl 3 nitrobenzamide\text{N 5Z 5 4 chlorophenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl 3 nitrobenzamide}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:

  • Antibacterial Activity
    • The compound exhibits notable antibacterial properties against various strains of bacteria. For instance, derivatives of thiazolidinones have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
    • The antibacterial mechanism may involve inhibition of bacterial enzyme activity, similar to other thiazolidinone derivatives .
  • Anticancer Activity
    • Compounds in the thiazolidinone class have demonstrated significant antiproliferative effects against several cancer cell lines. In vitro studies have reported IC50 values ranging from 7.0 to 20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines .
    • The proposed mechanism includes modulation of microtubule dynamics, which is crucial for cell division and proliferation .
  • Antiviral Activity
    • Research indicates that certain thiazolidinone derivatives can inhibit viral infections, particularly HIV. These compounds block HIV-mediated cell-cell fusion and interfere with crucial viral proteins .

Case Study 1: Antibacterial Screening

A study conducted by Zvarec et al. evaluated the antibacterial efficacy of synthesized thiazolidinone derivatives against gram-positive bacteria. The results indicated that the compound had a significant inhibitory effect on Staphylococcus aureus, with an MIC value of 16 mg/mL .

Case Study 2: Anticancer Evaluation

In another study, the antiproliferative effects of various thiazolidinone derivatives were assessed using human cancer cell lines. The most active compounds showed IC50 values as low as 7 µM against HepG2 cells, indicating strong potential for development as anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Disruption : By affecting microtubule dynamics, it can interfere with the normal cell cycle, leading to apoptosis in cancer cells.

Data Summary Table

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureus16 mg/mL
AnticancerHepG2 (Liver Cancer)7 µM
AntiviralHIVNot specified

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